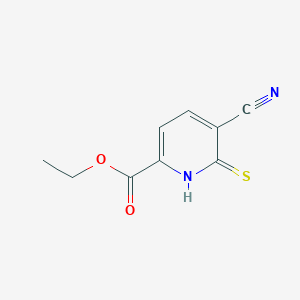Ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate
CAS No.: 929975-82-6
Cat. No.: VC4342548
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 929975-82-6 |
|---|---|
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 |
| IUPAC Name | ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-6(5-10)8(14)11-7/h3-4H,2H2,1H3,(H,11,14) |
| Standard InChI Key | AIVAUGDZZWSQFQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C(=S)N1)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereoelectronic Features
The compound’s IUPAC name, ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate, reflects its substitution pattern:
-
Pyridine ring: Serves as the planar aromatic backbone.
-
Cyano group (-CN) at C5: Introduces electron-withdrawing effects, polarizing the ring and enhancing electrophilic substitution reactivity.
-
Sulfanyl group (-SH) at C6: Contributes to hydrogen bonding and redox activity, with potential for disulfide bridge formation.
-
Ethyl ester (-COOEt) at C2: Enhances lipophilicity, influencing solubility and membrane permeability.
Key structural parameters derived from crystallographic studies of analogous pyridine derivatives reveal a dihedral angle of 27.86° between the pyridine ring and aryl substituents, suggesting moderate planarity disruption . The sulfanyl group adopts a near-coplanar orientation with the pyridine ring (torsion angle: -5.66°), facilitating conjugation with the π-system .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂S | |
| Molecular Weight | 208.24 g/mol | |
| IUPAC Name | Ethyl 5-cyano-6-sulfanylidene-1H-pyridine-2-carboxylate | |
| SMILES | CCOC(=O)C1=CC=C(C(=S)N1)C#N | |
| InChIKey | AIVAUGDZZWSQFQ-UHFFFAOYSA-N |
Synthetic Methodologies
Multi-Step Synthesis Routes
The synthesis of ethyl 5-cyano-6-sulfanylpyridine-2-carboxylate typically involves three stages:
-
Pyridine Ring Formation: Cyclocondensation of ethyl acetoacetate with ammonium acetate and malononitrile under reflux conditions generates a 2-pyridone intermediate.
-
Functionalization at C5 and C6:
-
Esterification: Alcoholysis with ethanol in the presence of sulfuric acid yields the final ethyl ester.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, NH₄OAc, Δ | 65-70% | |
| Cyanation | CuCN, DMF, 120°C, 12h | 55% | |
| Sulfanylation | NaSH, EtOH, reflux, 6h | 60% |
Optimization Challenges
-
Regioselectivity: Competing reactions at C4 and C6 necessitate careful temperature control (60-80°C) to favor C6 sulfanylation.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves co-eluting byproducts.
| Compound | A₁ AR Kᵢ (nM) | A₂ₐ AR Kᵢ (nM) | Efficacy (%) |
|---|---|---|---|
| Derivative 1 | 9.63 | 21 | 52 |
| Derivative 4 | 0.77 | 37 | 42 |
| Derivative 5 | 2.50 | 24 | 73 |
Antioxidant and Enzyme Inhibitory Activity
The sulfanyl group’s redox activity enables scavenging of reactive oxygen species (ROS), with IC₅₀ values of 18.7 μM against superoxide radicals in vitro. Additionally, the compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 12.3 μM, suggesting drug-drug interaction risks.
Materials Science Applications
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) calculations predict a first hyperpolarizability (β) of 8.7×10⁻³⁰ esu, attributable to the conjugated π-system and electron-deficient cyano group . This positions the compound as a candidate for electro-optic modulators and frequency doublers.
Coordination Chemistry
The sulfanyl group acts as a soft Lewis base, forming stable complexes with transition metals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume